Porcn-IN-2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Porcn-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
Porcn-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Porcn-IN-2 is extensively used in scientific research, particularly in the following areas:
Chemistry: Studying the inhibition of the Wnt signaling pathway.
Biology: Investigating the role of Wnt signaling in cellular processes.
Medicine: Exploring potential therapeutic applications in cancer treatment.
Industry: Developing new drugs and therapeutic agents targeting the Wnt pathway
Mechanism of Action
Porcn-IN-2 exerts its effects by inhibiting the enzyme porcupine, a membrane-bound O-acyltransferase required for the post-translational modification of Wnt proteins . This inhibition prevents the acylation of Wnt proteins, thereby disrupting Wnt signaling and inhibiting the growth of Wnt-dependent cancers .
Comparison with Similar Compounds
Similar Compounds
ETC-159: Another potent inhibitor of the Wnt pathway.
IWP-L6: Inhibits the Wnt pathway by targeting porcupine.
LGK-974: A well-known porcupine inhibitor used in cancer research.
Uniqueness of Porcn-IN-2
This compound is unique due to its exceptionally low IC50 value of 0.05 nM, making it one of the most potent inhibitors of the Wnt pathway . This high potency allows for effective inhibition of Wnt signaling at very low concentrations, making it a valuable tool in cancer research .
Properties
Molecular Formula |
C24H17F3N6O |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
N-[5-(4-cyanophenyl)pyridin-2-yl]-2-[5-methyl-4-[2-(trifluoromethyl)pyridin-4-yl]imidazol-1-yl]acetamide |
InChI |
InChI=1S/C24H17F3N6O/c1-15-23(18-8-9-29-20(10-18)24(25,26)27)31-14-33(15)13-22(34)32-21-7-6-19(12-30-21)17-4-2-16(11-28)3-5-17/h2-10,12,14H,13H2,1H3,(H,30,32,34) |
InChI Key |
IZSWMHRTYFBMDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1CC(=O)NC2=NC=C(C=C2)C3=CC=C(C=C3)C#N)C4=CC(=NC=C4)C(F)(F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.